molecular formula C19H15ClO B3056124 (4-Chlorophenyl)(diphenyl)methanol CAS No. 6922-89-0

(4-Chlorophenyl)(diphenyl)methanol

Cat. No.: B3056124
CAS No.: 6922-89-0
M. Wt: 294.8 g/mol
InChI Key: KHVJXWFCBMQXLH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(diphenyl)methanol is a useful research compound. Its molecular formula is C19H15ClO and its molecular weight is 294.8 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Chlorophenyl)(diphenyl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20739. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Chlorophenyl)(diphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(diphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVJXWFCBMQXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988914
Record name (4-Chlorophenyl)(diphenyl)methanol
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Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6922-89-0
Record name NSC20739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Chlorophenyl)(diphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROTRIPHENYLMETHANOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Chlorophenyl)(diphenyl)methanol CAS 6922-89-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (4-Chlorophenyl)(diphenyl)methanol , structured for researchers and drug development professionals.

CAS: 6922-89-0 | Formula: C₁₉H₁₅ClO | MW: 294.78 g/mol [1]

Executive Summary

(4-Chlorophenyl)(diphenyl)methanol, often referred to as 4-Chlorotrityl alcohol , is a tertiary alcohol and a critical intermediate in organic synthesis and medicinal chemistry.[1] Unlike its "hyper-acid-labile" isomer (2-chlorotrityl alcohol), the 4-chloro derivative exhibits a distinct stability profile governed primarily by electronic effects rather than steric strain.[1]

Its primary utility lies in two domains:

  • Protecting Group Chemistry: It serves as the immediate precursor to 4-Chlorotrityl chloride (4-Cl-Trt-Cl) , a reagent used to introduce the 4-chlorotrityl protecting group.[1] This group offers "tunable" acid lability—more stable than standard trityl (Tr) and dimethoxytrityl (DMTr) groups—enabling orthogonal deprotection strategies in peptide and nucleotide synthesis.[1]

  • Pharmaceutical Impurity Profiling: It is a regulated impurity (Impurity B) in the manufacturing of Clotrimazole , requiring precise quantification for regulatory compliance (ICH Q3A/Q3B).

Physicochemical Profile

PropertyDataNote
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.[1]
Melting Point 84–86 °C (Lit.)[1]Distinct from secondary alcohol analogs (e.g., 4-chlorobenzhydrol, MP ~60°C).[1]
Solubility Soluble in DCM, THF, EtOAc, TolueneInsoluble in water.[1] Forms carbocation in TFA.
pKa (Conj. Acid) ~ -4 to -5 (estimated for cation)The 4-Cl substituent destabilizes the carbocation relative to Trityl.[1]
Reactivity SN1 Pathway DominantReacts readily with acetyl chloride or SOCl₂ to form the trityl chloride.

Synthetic Protocol: Grignard Addition

The most robust synthesis involves the addition of a Grignard reagent to a benzophenone derivative. This route is preferred over Friedel-Crafts methods due to higher regioselectivity and yield.[1]

Reaction Scheme

The synthesis couples 4-Chlorobenzophenone with Phenylmagnesium bromide (or conversely, Benzophenone with 4-Chlorophenylmagnesium bromide).[1]

Synthesis cluster_reagents Reagents R1 4-Chlorobenzophenone (Electrophile) Inter Magnesium Alkoxide Intermediate R1->Inter THF, Reflux N2 Atm R2 PhMgBr (Nucleophile) R2->Inter Prod (4-Chlorophenyl)(diphenyl)methanol (Target) Inter->Prod H3O+ Quench (NH4Cl/HCl)

Figure 1: Grignard synthesis pathway. The reaction proceeds via nucleophilic attack on the carbonyl carbon.

Step-by-Step Methodology

Reagents:

  • 4-Chlorobenzophenone (1.0 eq)[1]

  • Phenylmagnesium bromide (1.2 eq, 3.0 M in Et₂O)[1]

  • Anhydrous THF (Solvent)[1][2]

  • Ammonium Chloride (sat.[1][2][3] aq.)

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂).[1]

  • Dissolution: Dissolve 4-Chlorobenzophenone in anhydrous THF (5 mL/mmol). Cool to 0°C.[1][2]

  • Addition: Add PhMgBr solution dropwise over 30 minutes. Note: Exothermic reaction.[1] Maintain internal temp < 10°C to prevent biphenyl byproduct formation.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting ketone spot should disappear.

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl. Caution: Vigorous bubbling.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot Hexane/Ethanol (9:1) to yield white crystals.[1]

Self-Validation Check:

  • Color Change: Reaction mixture typically transitions from clear/yellow to a cloudy suspension (alkoxide formation).[1]

  • Quench: Failure to observe bubbling upon NH₄Cl addition implies the Grignard reagent was consumed or degraded (wet solvent).

Mechanistic Insight: The Trityl Electronic Ladder

Understanding the acid stability of trityl derivatives is crucial for selecting the right protecting group. The stability of the ether/ester bond is inversely proportional to the stability of the corresponding carbocation (SN1 mechanism).

  • Electron Donating Groups (OMe): Stabilize the cation

    
     Rapid ionization 
    
    
    
    High Acid Lability .
  • Electron Withdrawing Groups (Cl): Destabilize the cation

    
     Slow ionization 
    
    
    
    Increased Acid Stability .

(4-Chlorophenyl)(diphenyl)methanol sits at a unique position: it is more stable to acid than unsubstituted trityl alcohol, making it useful for protecting groups that must survive mild acid treatments (like detachment of 2-chlorotrityl resins).[1]

Stability cluster_labile High Acid Lability (Fast Deprotection) cluster_stable Increased Acid Stability (Slow Deprotection) DMTr 4,4'-Dimethoxytrityl (DMTr) Most Labile MMTr 4-Monomethoxytrityl (MMTr) DMTr->MMTr Removing OMe reduces cation stability Tr Trityl (Tr) MMTr->Tr ClTr 4-Chlorotrityl (4-Cl-Tr) More Stable than Tr Tr->ClTr Adding 4-Cl (EWG) destabilizes cation

Figure 2: Relative acid stability of trityl protecting groups.[1] 4-Chlorotrityl is more resistant to acid than standard trityl.[1]

Critical Distinction: Do not confuse 4-chlorotrityl with 2-chlorotrityl .

  • 2-Chlorotrityl: Steric hindrance twists the phenyl rings, relieving strain upon ionization.[1] This makes it hyper-acid-labile (cleaves with 1% TFA).[1]

  • 4-Chlorotrityl: Steric effect is negligible.[1] Electronic effect (inductive withdrawal) dominates, making it less labile than Trityl.[1]

Applications in Drug Development

A. Precursor to 4-Chlorotrityl Chloride

Researchers convert the alcohol to the chloride using Acetyl Chloride or Thionyl Chloride. The resulting 4-Chlorotrityl Chloride is used to functionalize resins or protect primary alcohols/amines.[1]

  • Reaction: ROH + SOCl₂ → RCl + SO₂ + HCl

  • Utility: The 4-Cl-Trt group is retained during the removal of DMTr groups in oligonucleotide synthesis, allowing for block-synthesis strategies.[1]

B. Pharmaceutical Impurity Standard (Clotrimazole)

In the synthesis of the antifungal Clotrimazole (a trityl-imidazole), the reaction of 2-chlorotrityl chloride can be contaminated with the 4-chloro isomer if the starting material (2-chlorobenzotrichloride) contains 4-chloro impurities.

  • Regulatory Requirement: CAS 6922-89-0 is Impurity B in the European Pharmacopoeia monograph for Clotrimazole.[1]

  • Action: QC labs must use authentic (4-Chlorophenyl)(diphenyl)methanol as a reference standard to demonstrate that this impurity is below the reporting threshold (typically <0.10%).[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Storage: Store at +2°C to +8°C. Hygroscopic.

  • Disposal: Halogenated organic waste.[1] Do not mix with non-halogenated solvents during disposal to avoid incineration costs.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Clotrimazole Monograph: Impurity B. European Directorate for the Quality of Medicines (EDQM).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for trityl group stability hierarchies).

  • Barlos, K., et al. (1989).[1] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze". Tetrahedron Letters, 30(30), 3943-3946.[1] (Seminal work on chlorotrityl resin stability).

  • BenchChem . Synthesis of 4-Chlorophenyl derivatives via Grignard. Link[1]

  • PubChem . Compound Summary: (4-Chlorophenyl)diphenylmethanol (CAS 6922-89-0).[1][4] National Library of Medicine. Link[1]

Sources

(p-Chlorophenyl)diphenyl carbinol synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: (p-Chlorophenyl)diphenyl Carbinol Subtitle: Nomenclature, Synthetic Pathways, and Analytical Significance in Pharmaceutical Development

Executive Summary

(p-Chlorophenyl)diphenyl carbinol (CAS: 6922-89-0) is a tertiary alcohol structurally defined by a central carbon bonded to a hydroxyl group, two phenyl rings, and one para-chlorophenyl ring.[1] While often overshadowed by its ortho-isomer (a key intermediate for Clotrimazole and 2-Chlorotrityl chloride resins), the para-isomer serves a critical role as a pharmacopoeial impurity standard (Clotrimazole Impurity B/Related Compound) and a structural probe in structure-activity relationship (SAR) studies. This guide provides a rigorous technical breakdown of its identity, synthesis, and differentiation from isomeric analogs.

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is vital to distinguish this compound from its ortho isomer (2-chlorotrityl alcohol) and secondary alcohol analogs (4-chlorobenzhydrol).

Core Identifiers
ParameterSpecification
Common Name 4-Chlorotrityl alcohol
IUPAC Name (4-Chlorophenyl)(diphenyl)methanol
Archaic/Trivial Name (p-Chlorophenyl)diphenyl carbinol
CAS Registry Number 6922-89-0
Molecular Formula C₁₉H₁₅ClO
Molecular Weight 294.78 g/mol
SMILES OC(c1ccccc1)(c2ccccc2)c3ccc(Cl)cc3
InChI Key KHVJXWFCBMQXLH-UHFFFAOYSA-N
Synonym Mapping & Linguistic Derivation

The nomenclature stems from three distinct naming conventions. The "Carbinol" system treats the central carbon as a methanol derivative, while the "Trityl" system views it as a substituted triphenylmethyl group.

NomenclatureMap Root Structure: C19H15ClO System1 IUPAC System (Methanol Parent) Root->System1 System2 Carbinol System (Old Trivial) Root->System2 System3 Trityl System (Substituent Based) Root->System3 Name1 (4-Chlorophenyl) (diphenyl)methanol System1->Name1 Name2 (p-Chlorophenyl) diphenyl carbinol System2->Name2 Name3 4-Chlorotrityl alcohol System3->Name3

Figure 1: Linguistic derivation of synonyms. The "Carbinol" nomenclature is historically significant in early patent literature but has been largely superseded by IUPAC "Methanol" conventions.

Part 2: Synthetic Methodology (Grignard Protocol)

The most robust synthesis of (p-Chlorophenyl)diphenyl carbinol utilizes a Grignard reaction. This pathway is preferred over Friedel-Crafts acylation/reduction sequences due to higher regioselectivity and the prevention of poly-substitution byproducts.

Reaction Scheme

The synthesis involves the nucleophilic addition of Phenylmagnesium bromide to 4-Chlorobenzophenone (or conversely, 4-Chlorophenylmagnesium bromide to Benzophenone). The protocol below describes the former, as 4-Chlorobenzophenone is a stable, readily available solid precursor.

GrignardSynthesis Reagent1 Phenylmagnesium Bromide (PhMgBr in THF/Ether) Intermediate Magnesium Alkoxide Complex (Tetrahedral Intermediate) Reagent1->Intermediate Nucleophilic Addition (Anhydrous, N2 atm) Reagent2 4-Chlorobenzophenone (Electrophile) Reagent2->Intermediate Nucleophilic Addition (Anhydrous, N2 atm) Quench Acidic Hydrolysis (H3O+ / NH4Cl) Intermediate->Quench Product (p-Chlorophenyl)diphenyl carbinol (Target) Quench->Product Protonation

Figure 2: Grignard synthetic pathway. Strict anhydrous conditions are required to prevent protonation of the Grignard reagent by atmospheric moisture.

Step-by-Step Experimental Protocol

Pre-requisites:

  • Glassware: Flame-dried 3-neck round bottom flask (250 mL), addition funnel, reflux condenser.

  • Atmosphere: Dry Nitrogen or Argon line.

  • Solvent: Anhydrous Diethyl Ether or THF (freshly distilled from Na/Benzophenone).

Procedure:

  • Reagent Preparation: Charge the flask with 1.1 equivalents of Phenylmagnesium bromide (3.0 M solution in ether). Cool to 0°C in an ice bath to modulate the exotherm.

  • Substrate Addition: Dissolve 1.0 equivalent of 4-Chlorobenzophenone in minimal anhydrous ether. Transfer to the addition funnel.

  • Controlled Addition: Dropwise add the ketone solution to the Grignard reagent over 30 minutes. Critical: Maintain temperature <10°C to prevent side reactions (e.g., Wurtz coupling).

  • Reflux: Once addition is complete, remove the ice bath and gently reflux (35°C) for 2–3 hours to drive the reaction to completion. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

  • Quenching: Cool the mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ). Note: Avoid strong mineral acids (HCl) initially, as the tertiary alcohol is acid-sensitive and can form the carbocation (trityl cation) or eliminate to the alkene.
    
  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over Anhydrous

    
    .
    
  • Purification: Recrystallize from hot Ethanol or Hexane/Chloroform mixtures.

Part 3: Analytical & Pharmaceutical Context

Isomeric Differentiation (The "Clotrimazole Trap")

Researchers often confuse the para and ortho isomers. This distinction is critical in regulatory filing.

Feature(p-Chlorophenyl)... (Target)(o-Chlorophenyl)... (Clotrimazole Int.)
CAS 6922-89-066774-02-5
Position Chlorine at C4 (Para)Chlorine at C2 (Ortho)
Major Use Impurity Standard, ResearchClotrimazole Synthesis, 2-CTC Resin (SPPS)
Sterics Less hinderedHighly hindered (prevents diketopiperazine formation in SPPS)

Why it matters: In the synthesis of Clotrimazole, if the starting material (2-chlorobenzophenone) contains 4-chlorobenzophenone impurities, the final drug substance will contain the para-isomer of Clotrimazole. Therefore, (p-Chlorophenyl)diphenyl carbinol is the primary reference standard for quantifying "Impurity B" in Clotrimazole regulatory monographs.

Spectroscopy Profile
  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.2–7.4 ppm (Multiplet, 10H, Phenyl protons).
      
    • 
       ~7.25 ppm (Doublet, 2H, m-protons of p-Cl ring).
      
    • 
       ~7.18 ppm (Doublet, 2H, o-protons of p-Cl ring).
      
    • 
       ~2.8 ppm (Singlet, 1H, -OH, exchangeable with D2O).
      
  • Mass Spectrometry (ESI+):

    • Often shows a weak molecular ion

      
      .
      
    • Dominant peak is usually the carbocation

      
       at m/z ~277/279 (characteristic chlorine isotope pattern 3:1).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8401, 4-Chlorobenzhydrol (and derivatives). Retrieved from [Link]

  • European Pharmacopoeia Commission. (2024). Clotrimazole: Impurities and Reference Standards.[2] European Directorate for the Quality of Medicines (EDQM). (Searchable via [Link])

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze."[3] Tetrahedron Letters, 30(30), 3943-3946. (Foundational text distinguishing 2-chloro vs 4-chloro trityl resins).

Sources

(4-Chlorophenyl)(diphenyl)methanol PubChem CID 228120 data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Chlorophenyl)(diphenyl)methanol (PubChem CID 228120) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Synthesis, Impurity Profiling, and Applications in Peptide Chemistry[1]

Executive Summary

(4-Chlorophenyl)(diphenyl)methanol (CAS 6922-89-0), also known as 4-Chlorotrityl Alcohol , is a critical triarylmethyl derivative used primarily in two high-value sectors: pharmaceutical quality control and solid-phase peptide synthesis (SPPS).[1]

In the pharmaceutical industry, it serves as a certified reference standard for Clotrimazole Impurity A/B (the para-isomer impurity), essential for regulatory compliance in antifungal drug manufacturing.[1] In organic synthesis, it functions as the immediate precursor to 4-Chlorotrityl Chloride , a reagent used to generate acid-labile protecting groups for amines and thiols, and to functionalize resins for peptide synthesis.[1] This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this versatile intermediate.[1]

Physicochemical Characterization

The following data aggregates experimental values for identification and quality control.

PropertyValueNotes
IUPAC Name (4-Chlorophenyl)-diphenylmethanol
CAS Number 6922-89-0
Molecular Formula C₁₉H₁₅ClO
Molecular Weight 294.78 g/mol
Appearance White to off-white crystalline solid
Melting Point 88–91 °CRecrystallized from Ethanol/Hexane
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
pKa ~13.5 (Alcohol proton)Estimated
Key Spectral Feature IR: ~3400 cm⁻¹ (O-H stretch); MS: m/z 294 [M]+

Synthesis & Production Workflow

The industrial and laboratory-scale synthesis of 4-Chlorotrityl alcohol relies on a Grignard addition strategy. This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity.

Mechanism of Synthesis

The synthesis involves the nucleophilic attack of phenylmagnesium bromide on 4-chlorobenzophenone. This creates a magnesium alkoxide intermediate, which yields the target alcohol upon acidic hydrolysis.

G cluster_0 Reagents cluster_1 Intermediate cluster_2 Product R1 4-Chlorobenzophenone I1 Magnesium Alkoxide Complex R1->I1 Nucleophilic Addition (THF/Et2O, Reflux) R2 Phenylmagnesium Bromide (PhMgBr) R2->I1 P1 (4-Chlorophenyl)(diphenyl)methanol (Target Alcohol) I1->P1 Acid Hydrolysis (NH4Cl/H3O+)

Figure 1: Grignard synthesis pathway for (4-Chlorophenyl)(diphenyl)methanol.

Experimental Protocol: Grignard Addition

Objective: Synthesize 10.0 g of (4-Chlorophenyl)(diphenyl)methanol.

Reagents:

  • 4-Chlorobenzophenone (10.8 g, 50 mmol)[1]

  • Phenylmagnesium bromide (1.0 M in THF, 60 mL, 60 mmol, 1.2 eq)[1]

  • Anhydrous THF (100 mL)

  • Saturated Ammonium Chloride (sat. NH₄Cl)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.

  • Dissolution: Charge the flask with 4-Chlorobenzophenone (10.8 g) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer the Phenylmagnesium bromide solution to the addition funnel. Add dropwise to the ketone solution over 30 minutes. The solution will turn a characteristic dark red/brown color indicating the formation of the alkoxide complex.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat to gentle reflux (65°C) for 2 hours to ensure completion. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Cool the mixture to 0°C. Carefully quench by slow addition of sat. NH₄Cl (50 mL). Caution: Exothermic reaction.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol/Hexane to yield white crystals.

Pharmaceutical Relevance: Impurity Profiling

In the manufacturing of Clotrimazole (an antifungal agent), (4-Chlorophenyl)(diphenyl)methanol is a key process impurity.[1]

  • Drug Target: Clotrimazole (1-[(2-chlorophenyl)-diphenyl-methyl]imidazole).[2]

  • Impurity Identity: The para-chloro isomer (CID 228120) arises if the starting material (2-chlorobenzotrichloride or 2-chlorotrityl chloride) is contaminated with the 4-chloro isomer.

  • Regulatory Status: Listed in the European Pharmacopoeia (EP) as Clotrimazole Impurity A (or B depending on specific monograph versions, commonly referred to as the para-isomer).

  • Significance: Because the biological activity of trityl-imidazoles is highly sensitive to the position of the chlorine atom (ortho vs. para), the presence of the para-isomer must be strictly controlled (<0.15%).

G cluster_synthesis Clotrimazole Synthesis & Impurity Origin SM Starting Material Source (Trityl Chloride Precursors) Ortho 2-Chlorotrityl Chloride (Main Reactant) SM->Ortho Major Path Para 4-Chlorotrityl Chloride (Contaminant) SM->Para Trace Impurity Reaction Reaction with Imidazole Ortho->Reaction Para->Reaction Drug Clotrimazole (API) Reaction->Drug Major Product Impurity Impurity: (4-Chlorophenyl)(diphenyl)methyl-imidazole (Hydrolysis -> Alcohol 228120) Reaction->Impurity Side Product

Figure 2: Origin of the 4-chlorophenyl impurity in Clotrimazole manufacturing.

Applications in Peptide Chemistry

Beyond its role as an impurity, the alcohol is a precursor to 4-Chlorotrityl Chloride , a valuable reagent for Solid-Phase Peptide Synthesis (SPPS).[1]

4-Chlorotrityl (Cl-Trt) Protecting Group
  • Function: Protects amino, thiol, and carboxyl groups.[1]

  • Lability: The 4-chloro substituent exerts an electron-withdrawing effect (inductive), making the corresponding carbocation less stable than the 4-methoxytrityl (MMT) cation but more stable than the unsubstituted trityl cation?

    • Correction: Actually, the 4-Cl group destabilizes the carbocation relative to Trityl, making the C-Cl bond harder to break (less acid labile) than MMT, but it is often used when specific intermediate acid sensitivity is required.[1]

    • Resin Application: 2-Chlorotrityl chloride (2-CTC) resin is the standard for "super acid sensitive" cleavage. 4-Chlorotrityl derivatives are used when slightly different cleavage kinetics are desired or for solution-phase protection of side chains.

Protocol: Conversion to 4-Chlorotrityl Chloride

To utilize CID 228120 in peptide chemistry, it must be converted to the chloride.

  • Reagents: (4-Chlorophenyl)(diphenyl)methanol (5.0 g), Thionyl Chloride (SOCl₂, 10 mL), Acetyl Chloride (10 mL).

  • Procedure: Reflux the alcohol in neat SOCl₂ or Acetyl Chloride for 2 hours.

  • Workup: Evaporate excess reagent under reduced pressure. Co-evaporate with dry toluene to remove traces of acid.

  • Product: 4-Chlorotrityl chloride (moisture sensitive solid). Used immediately for resin loading.

Safety & Handling

  • GHS Classification: Warning.[3]

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H413: May cause long-lasting harmful effects to aquatic life (due to high lipophilicity, logP ~5.6).[1]

  • Storage: Store at room temperature (15-25°C). Keep container tightly closed.

References

  • PubChem. "(4-Chlorophenyl)diphenylmethanol (CID 228120)." National Library of Medicine. Link[1]

  • European Pharmacopoeia (Ph.[4] Eur.). "Clotrimazole Monograph: Impurity A." EDQM. Link

  • Barlos, K., et al. "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides."[1][5] International Journal of Peptide and Protein Research, 1991.[1] Link[1]

  • Sigma-Aldrich. "Clotrimazole Impurity B Reference Standard." Merck KGaA. Link

  • BenchChem. "Synthesis of Trityl Derivatives via Grignard Reaction." BenchChem Protocols. Link[1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(diphenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of (4-chlorophenyl)(diphenyl)methanol, a tertiary alcohol with applications in organic synthesis and as an impurity standard in pharmaceutical manufacturing.[1][2] The primary method detailed is the Grignard reaction, a robust and fundamental transformation for the formation of carbon-carbon bonds.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure a successful and safe synthesis.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[3][4][5] This reaction is particularly valuable for the synthesis of primary, secondary, and tertiary alcohols.[6][7][8] The synthesis of (4-chlorophenyl)(diphenyl)methanol involves the reaction of a phenylmagnesium bromide Grignard reagent with 4-chlorobenzophenone. The phenyl group of the Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon of the ketone.[5][9]

Reaction Principle: The synthesis is a two-step process. First, phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[10][11] Subsequently, 4-chlorobenzophenone is added to the freshly prepared Grignard reagent. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the 4-chlorobenzophenone. An acidic workup then protonates the resulting alkoxide to yield the desired tertiary alcohol, (4-chlorophenyl)(diphenyl)methanol.[5]

Reaction Mechanism and Workflow

The overall synthetic strategy involves the formation of the Grignard reagent followed by its reaction with the ketone and subsequent workup.

Diagram of the Grignard Reaction Mechanism

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation Bromobenzene Bromobenzene (PhBr) Grignard Phenylmagnesium Bromide (PhMgBr) Bromobenzene->Grignard + Mg, Ether Mg Magnesium (Mg) Mg->Grignard Ether Anhydrous Ether Ether->Grignard Alkoxide Alkoxide Intermediate Grignard->Alkoxide + 4-Chlorobenzophenone Ketone 4-Chlorobenzophenone Ketone->Alkoxide H3O Acidic Workup (H₃O⁺) Product (4-Chlorophenyl)(diphenyl)methanol H3O->Product Alkoxide->Product + H₃O⁺ Grignard Synthesis Workflow Start Start: Assemble Dry Glassware Prep_Grignard Prepare Phenylmagnesium Bromide Start->Prep_Grignard Add Mg, I₂, PhBr in Ether Prep_Ketone Prepare 4-Chlorobenzophenone Solution Start->Prep_Ketone Dissolve in Ether Reaction React Grignard with Ketone Prep_Grignard->Reaction Prep_Ketone->Reaction Workup Acidic Workup and Extraction Reaction->Workup Quench with HCl Purification Recrystallization Workup->Purification Dry and Evaporate Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization End End: Pure (4-Chlorophenyl)(diphenyl)methanol Characterization->End

Caption: A step-by-step experimental workflow for the synthesis.

References

  • Phenylmagnesium bromide - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
  • phenylmagnesium bromide - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Preparation of phenylmagnesium bromide - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
  • Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Grignard Reaction. (n.d.). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved February 24, 2026, from [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. (2009, March 16). Retrieved February 24, 2026, from [Link]

  • The-grignard-synthesis-of-triphenylmethanol.pdf - TSI Journals. (2015). Retrieved February 24, 2026, from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 24, 2026, from [Link]

  • (4-Chlorophenyl)diphenylmethanol | C19H15ClO | CID 228120 - PubChem - NIH. (2005, March 26). Retrieved February 24, 2026, from [Link]

  • Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com. (2022, March 22). Retrieved February 24, 2026, from [Link]

  • [FREE] How does the alkyl portion of a Grignard reaction behave in regards to phenylmagnesium - Brainly. (2024, March 6). Retrieved February 24, 2026, from [Link]

  • Show the products that result from the reaction of phenylmagnesium bromide with the following reagents - Vaia. (n.d.). Retrieved February 24, 2026, from [Link]

  • How Alcohols Are Created Using the Grignard Reaction - Dummies.com. (2021, July 19). Retrieved February 24, 2026, from [Link]

  • Help with Grignard reaction experimental observations : r/chemhelp - Reddit. (2014, June 4). Retrieved February 24, 2026, from [Link]

  • Solved Reaction of phenylmagnesium bromide with benzophenone | Chegg.com. (2016, October 25). Retrieved February 24, 2026, from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.
  • CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents. (n.d.).
  • Revised 2/2021 Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction Important. (2021, February). Retrieved February 24, 2026, from a website similar to a university chemistry department's page.

Sources

Technical Guide: Photochemical Applications of (4-Chlorophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Subject: Photogeneration of 4-Chlorotrityl Cations and Kinetic Analysis Audience: Photochemists, Physical Organic Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Profile[1][2]

(4-Chlorophenyl)(diphenyl)methanol (CAS: 6922-89-0), often referred to as 4-chlorotrityl alcohol , is a critical mechanistic probe in physical organic photochemistry.[1] Unlike its parent compound (triphenylmethanol) or its electron-rich counterparts (e.g., 4-methoxytrityl alcohol), the 4-chloro derivative offers a unique balance of cation stability and reactivity.[1]

In photochemistry research, this compound is primarily utilized for:

  • Photo-generation of Carbocations: It serves as a clean precursor for the 4-chlorotrityl cation via heterolytic C–OH bond cleavage upon UV irradiation.[1]

  • Kinetic Calibration: It acts as a standard for calibrating laser flash photolysis (LFP) systems due to the distinct absorption and predictable lifetime of its cation.[1]

  • Photolabile Protection: It functions as a photoremovable protecting group (PPG) where the release rate needs to be tuned slower than alkoxy-substituted trityls.[1]

Chemical Profile
PropertySpecification
IUPAC Name (4-Chlorophenyl)(diphenyl)methanol
Formula C₁₉H₁₅ClO
MW 294.78 g/mol
Key Intermediate 4-Chlorotrityl cation (4-Cl-Tr⁺)
Absorption (Alcohol)

nm (Deep UV)
Absorption (Cation)

nm (Visible, Orange/Red)

Core Application: Laser Flash Photolysis (LFP) of 4-Chlorotrityl Cations[1]

Scientific Rationale

The primary application of 4-chlorotrityl alcohol is the generation of the 4-chlorotrityl cation to study ion-pair dynamics and nucleophilic trapping rates .[1]

Upon excitation with UV light (typically 248 nm or 266 nm), the alcohol undergoes photo-heterolysis .[1] This process competes with homolysis (radical formation), but in polar solvents like acetonitrile or aqueous mixtures, heterolysis dominates. The resulting cation is an ideal electrophile for measuring the nucleophilicity parameter (


) of solvents or added nucleophiles (Mayr’s equation).

Why use the 4-Chloro derivative?

  • Electronic Tuning: The chlorine atom exerts an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R).[1] The net result is a cation that is slightly less stable (more reactive) than the parent trityl cation, providing a faster decay rate for kinetic studies.

  • Spectral Handle: The cation absorbs strongly in the visible region (~440 nm), making it easily detectable by transient absorption spectroscopy, whereas the neutral alcohol is transparent in this region.

Detailed Protocol: Kinetic Analysis via LFP

Objective: Determine the second-order rate constant (


) for the reaction of 4-chlorotrityl cation with a nucleophile (e.g., water or azide).
Materials & Equipment
  • Excitation Source: Nd:YAG laser (4th harmonic, 266 nm) or KrF excimer laser (248 nm).[1] Pulse width ~5-10 ns.[1]

  • Detection: Xenon arc lamp (probing light) with a monochromator set to 440 nm .[1]

  • Solvent: Acetonitrile (HPLC Grade, dried over molecular sieves).[1]

  • Substrate: (4-Chlorophenyl)(diphenyl)methanol (recrystallized).[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the alcohol in acetonitrile.

    • Target Absorbance: Adjust concentration to achieve an Optical Density (OD) of 0.3 – 0.5 at the excitation wavelength (266 nm). This ensures uniform excitation across the cell path.

    • Note: Avoid concentrations >1 mM to prevent self-quenching or inner-filter effects.[1]

  • System Setup:

    • Place the quartz cuvette (1 cm path length) in the sample holder.

    • Align the probing beam (perpendicular to the laser beam) and the detector.

    • Set the monochromator to 440 nm (the absorption maximum of the generated cation).

  • Data Acquisition (Transient Absorption):

    • Fire the laser pulse.[1]

    • Record the transient absorbance (

      
      ) trace at 440 nm.[1]
      
    • You should observe an immediate "grow-in" (within the laser pulse duration) followed by a decay.[1]

    • Self-Validation: If the signal does not decay back to baseline, permanent photoproducts are forming.[1] Replace the solution after 5-10 shots (flow cell recommended).[1]

  • Kinetic Quenching Experiment:

    • Measure the decay rate constant (

      
      ) of the cation in pure acetonitrile.
      
    • Sequentially add aliquots of the nucleophile (e.g., methanol or water).

    • Record the new decay trace for each concentration

      
      .[1]
      
    • The decay should follow pseudo-first-order kinetics:

      
      [1]
      
  • Data Analysis:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[1]
    • The slope of the line yields the second-order rate constant (

      
      ) .[1]
      
    • The y-intercept represents the background decay (reaction with solvent).[1]

Mechanism Visualization

PhotolysisMechanism Alcohol (4-Cl-Ph)CPh2-OH (Ground State) Excited Excited State (Singlet/Triplet) Alcohol->Excited hv (266 nm) IonPair [ (4-Cl-Ph)CPh2+ ... OH- ] Solvent Cage Ion Pair Excited->IonPair Heterolysis (Fast) IonPair->Alcohol Recombination FreeIon Free Cation (4-Cl-Ph)CPh2+ (Abs ~440nm) IonPair->FreeIon Dissociation Product Trapped Product (Ether/Alcohol) FreeIon->Product + Nucleophile (Rate Determining)

Caption: Photochemical pathway showing heterolysis of the C-OH bond to form the detectable 4-chlorotrityl cation and its subsequent trapping.

Application 2: Photolabile Protecting Group (PPG)[1]

While less common than the methoxy-trityl (MMTr) group for routine synthesis, the 4-chlorotrityl group is valuable in orthogonal protection strategies where differential photosensitivity is required.[1]

Comparative Stability & Release

The release of the protecting group is governed by the stability of the carbocation intermediate.

Substituent (para)Electronic EffectCation StabilityPhotolysis Rate (Relative)Acid Sensitivity
-OCH₃ (MMTr) Strong Donation (+R)HighFastHigh (TFA labile)
-H (Trityl) NeutralModerateSlowModerate
-Cl (4-Cl-Tr) Inductive Withdrawal (-I)Low-Moderate Intermediate Lower (More Robust)

Strategic Use: Use the 4-chlorotrityl group when you need a protecting group that is stable to mild acids (that would remove MMTr) but can still be cleaved photochemically with high-intensity UV, or when you need to modulate the release kinetics in a multi-step photochemical uncaging sequence.[1]

Uncaging Protocol
  • Solvent: Dissolve the protected substrate in wet acetonitrile or MeOH/CH₂Cl₂ (nucleophile required to trap the cation).[1]

  • Irradiation: Irradiate with a medium-pressure Hg lamp (broadband UV) or a 254 nm UV LED.

  • Scavenger: Add 1% trifluoroethanol (TFE) or methanol to act as a scavenger for the released 4-chlorotrityl cation, preventing re-attachment to the substrate.[1]

References

  • McClelland, R. A., et al. (1990).[1] "Flash-photolysis generation and reactivities of triarylmethyl and diarylmethyl cations in aqueous solutions." Journal of the American Chemical Society, 112(17), 6293-6299. Link[1]

  • Mayr, H., & Minegishi, S. (2005).[1] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Angewandte Chemie International Edition, 44(24), 3664-3682.[1] Link[1]

  • Gould, I. R., et al. (1993).[1][2] "Radiative and Nonradiative Electron Transfer in Contact Radical-Ion Pairs." Chemical Physics, 176(2-3), 439-456.[1][2] Link

  • PubChem. (2025).[1] "(4-Chlorophenyl)diphenylmethanol Compound Summary." National Library of Medicine.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Identification of Clotrimazole Impurity 16 in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of Clotrimazole and its related substances. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) specifically tailored to the challenges of identifying and quantifying Clotrimazole Impurity 16 in various pharmaceutical formulations. Our approach is rooted in practical, field-proven experience to ensure scientific integrity and reliable experimental outcomes.

Introduction to Clotrimazole Impurity 16

Clotrimazole is a widely utilized broad-spectrum antifungal agent.[] During its synthesis and storage, various impurities can emerge, which must be carefully monitored to ensure the safety and efficacy of the final drug product.[2] Clotrimazole Impurity 16, chemically known as ((2-chlorophenyl)methanetriyl)tribenzene [3], is a non-pharmacopoeial impurity that may be present in Clotrimazole drug substances or products. Its molecular formula is C25H19Cl with a molecular weight of 354.88 g/mol .[3] Given its structural similarity to the active pharmaceutical ingredient (API), its detection and quantification require robust and specific analytical methods.

The control of such impurities is mandated by global regulatory bodies, with guidelines like those from the International Council for Harmonisation (ICH) setting thresholds for reporting, identification, and qualification of impurities in new drug substances and products.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the typical source of Clotrimazole Impurity 16?

A1: As a non-pharmacopoeial impurity, Clotrimazole Impurity 16 is likely a process-related impurity, potentially arising from specific synthetic routes or as a byproduct under certain reaction conditions. Its formation would be dependent on the starting materials and the specific chemical transformations employed in the manufacturing of Clotrimazole.

Q2: Are there established regulatory limits for Clotrimazole Impurity 16?

A2: For non-pharmacopoeial impurities like Impurity 16, specific limits are not predefined in pharmacopeias such as the USP or EP. However, its reporting, identification, and qualification would fall under the ICH Q3A/B guidelines.[4][8] The thresholds are based on the maximum daily dose of the drug. For instance, for a drug with a maximum daily dose of ≤ 2g/day, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.[8]

Q3: Is a reference standard for Clotrimazole Impurity 16 commercially available?

A3: Yes, reference standards for Clotrimazole Impurity 16 (CAS No. 115228-65-4) are available from specialized chemical suppliers.[3] It is crucial to use a well-characterized reference standard for accurate identification and quantification.

Q4: What is the most suitable analytical technique for the detection of Clotrimazole Impurity 16?

A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for the analysis of Clotrimazole and its related substances.[9][10] For unambiguous identification, especially at low levels, coupling HPLC with mass spectrometry (LC-MS/MS) is highly recommended.[11][12]

Troubleshooting Guide: HPLC Analysis of Clotrimazole Impurity 16

This section addresses common issues encountered during the chromatographic analysis of Clotrimazole Impurity 16.

Issue 1: Poor Resolution Between Clotrimazole and Impurity 16

  • Question: My chromatogram shows a broad or co-eluting peak for Clotrimazole and Impurity 16. How can I improve the separation?

  • Answer & Rationale:

    • Optimize Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Based on its structure, Impurity 16 is more non-polar than Clotrimazole due to the absence of the imidazole ring.

      • Decrease the organic solvent percentage (e.g., acetonitrile or methanol): This will increase the retention time of both compounds, potentially providing better separation. Make small, incremental changes (e.g., 2-5%) to observe the effect.

      • Change the organic modifier: If using methanol, switching to acetonitrile (or vice-versa) can alter selectivity due to different solvent-analyte interactions. Acetonitrile generally provides better resolution for aromatic compounds.

    • Adjust pH of the Aqueous Phase: While Impurity 16 is neutral, Clotrimazole has a basic imidazole ring. Adjusting the pH of the aqueous portion of the mobile phase (e.g., with a phosphate or acetate buffer) can change the ionization state and retention of Clotrimazole, thereby improving resolution. A pH around 6.0 is often a good starting point.[10]

    • Select a Different Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a biphenyl phase can offer different selectivity for aromatic compounds compared to a standard C18 column.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will increase the analysis time.

Issue 2: Impurity 16 Peak Tailing

  • Question: The peak for Impurity 16 is asymmetrical with a pronounced tailing factor. What could be the cause and solution?

  • Answer & Rationale:

    • Secondary Silanol Interactions: Peak tailing for non-polar compounds on silica-based columns can be due to interactions with residual acidic silanol groups on the stationary phase.

      • Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize these interactions.

      • Add a competitive base to the mobile phase: A small amount of a basic additive like triethylamine (TEA) can mask the silanol groups and improve peak shape. However, be aware that TEA can affect column lifetime and is not ideal for LC-MS.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Dilute the sample: Prepare a more dilute sample and re-inject.

    • Column Contamination or Degradation: The column may be fouled with strongly retained sample components or the stationary phase may be degrading.

      • Wash the column: Follow the manufacturer's instructions for column washing, which may involve flushing with a series of strong solvents.

      • Use a guard column: A guard column can protect the analytical column from contamination.[13]

Issue 3: Low Sensitivity or Inconsistent Peak Area for Impurity 16

  • Question: I am struggling to detect Impurity 16 at low levels, or its peak area is not reproducible. What should I check?

  • Answer & Rationale:

    • Wavelength Selection: Ensure the UV detector is set to an appropriate wavelength. While a common wavelength for Clotrimazole is around 215-225 nm[9][14], it's advisable to determine the UV absorption maximum of Impurity 16 using a diode array detector (DAD) or by scanning a solution of the reference standard.

    • Sample Preparation and Solubility: Impurity 16 is highly non-polar and may have limited solubility in highly aqueous mobile phases.

      • Ensure complete dissolution: Use a diluent that is a strong organic solvent, such as methanol or acetonitrile, for sample preparation.[9]

      • Check for precipitation: If the sample is prepared in a strong organic solvent and then injected into a mobile phase with a high aqueous content, the impurity may precipitate in the injector or at the head of the column. Ensure the injection solvent is compatible with the mobile phase.[15]

    • System Suitability: Inconsistent peak areas can point to issues with the HPLC system.

      • Check for leaks: Inspect all fittings for any signs of leakage.[16]

      • Ensure proper pump performance: Fluctuations in mobile phase delivery can cause variations in retention times and peak areas.[13]

      • Validate the injection method: Inconsistent injection volumes will lead to poor reproducibility.

Experimental Protocols

Protocol 1: Sample Preparation from Clotrimazole Cream (1%) for HPLC Analysis

This protocol is a robust starting point for extracting Clotrimazole and its impurities from a cream formulation.

  • Accurately weigh approximately 2.5 g of the Clotrimazole cream into a 50 mL centrifuge tube.[9]

  • Add 20 mL of methanol to the tube.

  • Place the tube in a water bath at 50°C for 5 minutes to facilitate the dispersion of the cream base.[9]

  • Transfer the tube to an ice bath for 15 minutes to precipitate the excipients.[9]

  • Centrifuge the tube at 5000 rpm for 5 minutes.[9]

  • Decant the supernatant into a 50 mL volumetric flask.

  • Repeat the extraction (steps 2-6) with an additional 20 mL of methanol, combining the supernatants in the same volumetric flask.

  • Allow the combined extract to return to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm nylon or PTFE syringe filter, discarding the first few milliliters of the filtrate.[9] This solution is now ready for HPLC analysis.

Protocol 2: Recommended Starting HPLC Method for Clotrimazole and Impurity 16

This method provides a good starting point for achieving separation. Further optimization may be required based on the specific formulation and HPLC system.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 6.0 with dilute phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Visualization of Workflows

Logical Troubleshooting Flow for HPLC Analysis

HPLC_Troubleshooting cluster_resolution Resolution Troubleshooting cluster_tailing Peak Tailing Troubleshooting cluster_sensitivity Sensitivity/Reproducibility Troubleshooting start Chromatographic Issue Identified resolution Poor Resolution start->resolution tailing Peak Tailing start->tailing sensitivity Low Sensitivity / Reproducibility start->sensitivity res_step1 Adjust Mobile Phase (Organic % or Solvent Type) resolution->res_step1 tail_step1 Check for Secondary Interactions (Use End-capped Column) tailing->tail_step1 sens_step1 Optimize Detection Wavelength (Use DAD) sensitivity->sens_step1 res_step2 Modify Mobile Phase pH res_step1->res_step2 res_step3 Change Column Chemistry (e.g., Phenyl-Hexyl) res_step2->res_step3 res_step4 Decrease Flow Rate res_step3->res_step4 end Problem Resolved res_step4->end tail_step2 Assess Column Overload (Dilute Sample) tail_step1->tail_step2 tail_step3 Inspect Column Health (Wash or Replace Column/Guard) tail_step2->tail_step3 tail_step3->end sens_step2 Verify Sample Solubility & Diluent (Prevent Precipitation) sens_step1->sens_step2 sens_step3 Perform System Suitability Checks (Leaks, Pump, Injector) sens_step2->sens_step3 sens_step3->end LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_separation HPLC Separation (as per optimized method) ms_ionization Ionization (e.g., ESI+) lc_separation->ms_ionization ms_scan Full Scan (MS1) (Determine Precursor Ion m/z) ms_ionization->ms_scan ms_fragmentation Fragmentation (MS2) (Product Ion Scan) ms_scan->ms_fragmentation ms_library Compare Fragmentation Pattern to Reference Standard ms_fragmentation->ms_library identification Confirmed Identification of Impurity 16 ms_library->identification sample Prepared Sample sample->lc_separation

Sources

Improving yield of 4-Chlorotrityl alcohol in Grignard synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of (4-Chlorophenyl)diphenylmethanol via Grignard Reagent Ticket ID: CHEM-SUP-4CTC-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are experiencing yield or purity issues with the synthesis of 4-Chlorotrityl alcohol (also known as (4-chlorophenyl)diphenylmethanol). This compound is a critical linker in solid-phase peptide synthesis (the precursor to 2-Chlorotrityl chloride resin).[1]

The synthesis typically involves the reaction of 4-chlorophenylmagnesium bromide with benzophenone (or conversely, phenylmagnesium bromide with 4-chlorobenzophenone).

The Critical Failure Point: Unlike standard alcohols, trityl alcohols are highly acid-sensitive .[1] The stable trityl cation forms readily in the presence of strong acids, leading to substitution byproducts (chlorides or ethers) rather than the desired alcohol.

Part 1: The Optimized Protocol

To establish a baseline, we must ensure your protocol adheres to the specific requirements of aryl-halide Grignard formation and acid-sensitive workup.

Reaction Scheme
  • Grignard Formation: 1-Bromo-4-chlorobenzene + Mg

    
     4-Chlorophenylmagnesium bromide[1]
    
    • Note: Magnesium inserts at the Bromine bond; the Chlorine remains intact.

  • Addition: Grignard + Benzophenone

    
     Magnesium Alkoxide[1]
    
  • Hydrolysis: Magnesium Alkoxide +

    
     (aq) 
    
    
    
    4-Chlorotrityl alcohol[1]
Step-by-Step Methodology
StepActionTechnical Rationale
1. Prep Flame-dry all glassware.[1] Flush with

or Ar.[1][2]
Moisture kills Grignard reagents instantly, forming chlorobenzene (via protonation).[1]
2. Activation Use Mg turnings (1.2 eq). Grind in mortar/pestle immediately before use.[1] Add a crystal of

.[1]
Removes the MgO passivation layer. Iodine acts as a radical initiator.
3.[1] Initiation Dissolve 1-bromo-4-chlorobenzene (1.1 eq) in anhydrous THF. Add 10% of this solution to Mg. Heat to reflux.[1]High concentration is required to start the chain reaction. Once the color fades (iodine consumed) and turbidity appears, the reaction has started.
4. Formation Add remaining halide dropwise to maintain gentle reflux.[1]Exothermic control.[1][3] Prevents Wurtz coupling (homocoupling of two aryl rings).[1]
5. Addition Cool Grignard to 0°C. Add Benzophenone (1.0 eq) in THF dropwise. Warm to RT and reflux for 1 hr.Low temp prevents side reactions during initial mixing.[1] Reflux ensures completion for sterically hindered trityl centers.[1]
6. Quench CRITICAL: Pour mixture into ice-cold saturated

.
Do NOT use HCl. Ammonium chloride buffers the pH (~9).[1] Strong acid converts product to 4-chlorotrityl chloride.[1]
7. Isolation Extract with EtOAc.[1][4] Wash organic layer with water, then brine.[1] Dry over

.[1]
Removes inorganic salts.[1]

Part 2: Troubleshooting Guide (Q&A)

Case 1: "The Reaction Never Started"

Q: I added the halide to the magnesium, but nothing happened. The iodine color stayed purple. A: The magnesium surface is likely passivated (oxidized).

  • Fix: Do not dump the batch. Add a few drops of 1,2-dibromoethane (entrainment method).[1] This reacts vigorously with Mg, exposing a fresh metal surface to initiate your aryl halide.

  • Prevention: Always crush/grind Mg turnings immediately before adding to the flask. Use THF rather than Diethyl Ether for aryl chlorides/bromides; THF coordinates better with Mg, stabilizing the Grignard.

Case 2: "My Yield is Low & I see Benzophenone left"

Q: TLC shows unreacted benzophenone even after refluxing. A: This indicates the Grignard reagent was consumed by moisture before it could react with the ketone.

  • The "Schlenk" Factor: Did you dry your solvent? THF is hygroscopic.[1] Even 50 ppm water can destroy significant equivalents of Grignard.[1]

  • Stoichiometry: Use 1.2 to 1.3 equivalents of the Grignard reagent relative to benzophenone. The trityl center is sterically crowded; excess reagent drives the equilibrium.

Case 3: "Product Turned into an Oil / Impurity during Workup"

Q: I obtained a solid, but after washing with dilute HCl, it turned into a sticky oil or showed a new spot on TLC. A: You likely destroyed your product with acid.

  • Mechanism: 4-Chlorotrityl alcohol forms a resonance-stabilized Trityl Cation in the presence of protons (

    
    ).[1]
    
    • If

      
       is present (from HCl), you form 4-Chlorotrityl chloride .[1]
      
    • If Ethanol/Methanol is present, you form the Trityl Ether .

  • Fix: Re-saponify. If you made the chloride, reflux in aqueous NaOH/Acetone to convert it back to the alcohol.

  • Future Protocol: strictly use Saturated Ammonium Chloride (

    
    )  for quenching.[1] It provides enough protons to hydrolyze the Mg-alkoxide but is not acidic enough to generate the trityl cation.
    

Part 3: Visualization & Logic

Workflow Diagram: The Critical Path

This diagram outlines the synthesis flow with specific "Kill Zones" where yield is often lost.

GrignardSynthesis Start Start: Dry Glassware & Inert Gas Mg_Act Mg Activation (Iodine/Grinding) Start->Mg_Act Grignard_Form Grignard Formation (THF, Reflux) Mg_Act->Grignard_Form Addition Addition of Benzophenone (0°C -> Reflux) Grignard_Form->Addition Fail_Moisture FAILURE: Moisture (Forms Chlorobenzene) Grignard_Form->Fail_Moisture Water Present Quench Quench (Sat. NH4Cl ONLY) Addition->Quench Workup Workup (EtOAc Extraction) Quench->Workup Fail_Acid FAILURE: Strong Acid (Forms Trityl Chloride) Quench->Fail_Acid HCl Used Product 4-Chlorotrityl Alcohol Workup->Product

Figure 1: Synthesis workflow highlighting critical control points where yield is commonly compromised.

Mechanism of Failure: The Acid Trap

Why you must avoid HCl during workup.

AcidSensitivity Alcohol 4-Chlorotrityl Alcohol (Desired Product) Cation Resonance Stabilized Trityl Cation Alcohol->Cation Protonation & -H2O Acid Strong Acid (H+) Acid->Alcohol Chloride 4-Chlorotrityl Chloride (Impurity) Cation->Chloride + Cl- (from HCl) Ether Ethyl Ether Derivative (Impurity) Cation->Ether + EtOH (Recrystallization)

Figure 2: The acid-catalyzed dehydration pathway.[1] The trityl cation is highly stable, making the alcohol prone to substitution if acidic conditions are used.

Part 4: Data & Purification

Purification Strategy

If the crude product is colored (yellow/orange) or oily, purification is required.[4][5]

MethodSolvent SystemNotes
Recrystallization (Preferred) Hexane / Acetone Dissolve in min.[1][4] hot acetone; add hexane until cloudy. Cool slowly.
Recrystallization (Alt) Hexane / Ethyl Acetate Good for removing non-polar impurities like biphenyl.[1]
Avoid Methanol / Ethanol If any acid trace remains, these solvents will react to form methyl/ethyl ethers.[1]
Characterization Data

Verify your product against these standard values:

PropertyValue
CAS Number 6922-89-0
Appearance White to Off-white crystalline solid
Molecular Weight 294.78 g/mol
Melting Point ~88°C - 92°C (Varies slightly by crystal form)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Grignard protocols and glassware preparation).

  • Bachmann, W. E.; Hetzner, H. P. "Triphenylcarbinol."[1] Organic Syntheses, Coll.[1][6] Vol. 3, p.839 (1955).[1] (Foundational protocol for trityl alcohol synthesis via Grignard).[1] [1]

  • BenchChem Technical Support. "Troubleshooting low yield in Grignard synthesis of tertiary alcohols." (Specific guidance on moisture sensitivity and workup). 7

  • Sigma-Aldrich. "(4-Chlorophenyl)diphenylmethanol Product Sheet." (Physical property verification). [1]

Sources

Degradation products of (4-Chlorophenyl)(diphenyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4-Chlorophenyl)(diphenyl)methanol, commonly known as 4-chlorotrityl alcohol. This compound is the core component of 2-chlorotrityl chloride resin, a widely used solid support in Fmoc-based solid-phase peptide synthesis (SPPS) for the protection of carboxylic acids. Its acid-labile nature is key to its function, but it also presents challenges. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding its degradation under acidic conditions.

Mechanism of Acid-Catalyzed Degradation

The primary function of the (4-Chlorophenyl)(diphenyl)methanol linkage is to protect a functional group, typically a carboxylic acid, which can be later released under mild acidic conditions. The degradation, or cleavage, is an acid-catalyzed process that proceeds through the formation of a highly stable carbocation.

The key steps are:

  • Protonation: An acid protonates the hydroxyl group of the methanol, forming a good leaving group (water).

  • Carbocation Formation: The C-O bond cleaves, releasing the protected molecule (e.g., a peptide) and forming the (4-chlorophenyl)diphenylmethyl cation, also known as the 4-chlorotrityl cation. This cation is exceptionally stable due to the resonance delocalization of the positive charge across the three aromatic rings.[1][2]

  • Cation Quenching: The highly reactive trityl cation must be "quenched" or "scavenged" by a nucleophilic species in the reaction mixture to prevent unwanted side reactions.[3][4]

Visualizing the Degradation Pathway

Degradation_Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Cation Fate A (4-Chlorophenyl)(diphenyl)methanol-Resin Protonated Protonated Intermediate A->Protonated Protonation H_plus H+ Cleaved_Peptide Released Peptide/Molecule Protonated->Cleaved_Peptide Cleavage Trityl_Cation 4-Chlorotrityl Cation Protonated->Trityl_Cation Cleavage Quenched_Product Quenched Trityl Product Trityl_Cation->Quenched_Product Reaction with Scavenger Side_Product Undesired Side Product (e.g., Alkylated Tryptophan) Trityl_Cation->Side_Product Side Reaction Scavenger Scavenger (e.g., TIS, Water) Nucleophilic_Peptide Nucleophilic Residue (Trp, Cys, Met)

Caption: Acid-catalyzed degradation of (4-Chlorophenyl)(diphenyl)methanol linkage.

Troubleshooting Guide

This section addresses common issues encountered during the acidic cleavage of molecules from 2-chlorotrityl resins.

Question: My cleavage yield is low. What are the possible causes and solutions?

Answer:

Low cleavage yield is a frequent issue. Here are the primary causes and how to troubleshoot them:

  • Insufficient Acid Strength or Time: The 2-chlorotrityl linker is designed for cleavage under mild acidic conditions, but the reaction still requires sufficient acid concentration and time to go to completion.

    • Solution: While very mild conditions like 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) are often cited, you may need to increase the TFA concentration or extend the reaction time. It is recommended to perform a small-scale trial cleavage to optimize these conditions for your specific peptide.[3]

  • Premature Cleavage: If the peptide is sensitive, some cleavage may occur during the synthesis, especially with repeated exposure to even mildly acidic conditions.

    • Solution: For very long syntheses, consider using a more stable linker if possible. Also, ensure that all reagents used during synthesis are free from acidic impurities.

  • Re-attachment of the Cleaved Product: The liberated trityl cation can react with the cleaved product, re-attaching it to the resin.[5]

    • Solution: This is a strong indication of inadequate scavenging. Ensure you are using an effective scavenger in your cleavage cocktail. Triisopropylsilane (TIS) is particularly effective at quenching trityl cations.[4][6]

Question: I am observing unexpected peaks in my HPLC/MS analysis. What could they be?

Answer:

Unexpected peaks are often the result of side reactions involving the highly reactive trityl cation.

  • Cause: Alkylation of Sensitive Residues: Amino acids with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), are particularly susceptible to alkylation by the trityl cation if it is not properly scavenged.[5]

    • Troubleshooting:

      • Confirm the Identity: Use mass spectrometry to identify the mass of the side product. An addition corresponding to the mass of the trityl group is a strong indicator of this side reaction.

      • Optimize Scavengers: The choice of scavenger is critical. A standard "cleavage cocktail" often contains a combination of scavengers to protect different residues.[3][6]

        • Triisopropylsilane (TIS): Excellent for scavenging trityl cations.[4][6]

        • Water: Scavenges t-butyl cations from other protecting groups.[6]

        • 1,2-Ethanedithiol (EDT): Helps prevent oxidation of Cys and Met and scavenges t-butyl cations.[5][6]

        • Phenol: Can protect Tyrosine and Tryptophan residues.[3][6]

  • Cause: Oxidation: Some residues, particularly Methionine, can be oxidized during cleavage.[7][8]

    • Troubleshooting: Add reducing scavengers like EDT or dimethylsulfide to the cleavage cocktail.[7][9]

Question: My final product is discolored. What is the cause and how can I prevent it?

Answer:

Discoloration often arises from side reactions involving the resin linker or certain scavengers.

  • Cause: In some cases, particularly with Rink Amide resins which have a more acid-sensitive linker handle, colored by-products can form if the cleavage is sluggish.[5] While 2-chlorotrityl resins are generally less prone to this, prolonged exposure to strong acids can lead to degradation products.

    • Solution: Using silane-based scavengers like TIS can help ensure a cleaner and faster cleavage, minimizing the formation of these by-products.[5] Additionally, ensure the cleavage time is not excessively long.

Frequently Asked Questions (FAQs)

Q1: What are the best acidic conditions for cleaving from a 2-chlorotrityl resin?

A1: The conditions are highly dependent on the stability of your compound. For highly acid-sensitive molecules, you can use very mild conditions such as:

  • Acetic acid/Trifluoroethanol/DCM[10]

  • 1% TFA in DCM For most standard peptides, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS is a robust starting point.[3][5]

Q2: Why is a "scavenger" necessary in the cleavage cocktail?

A2: During cleavage, acid-labile protecting groups and the resin linker release highly reactive electrophilic species, primarily carbocations like the trityl cation.[3][11] These cations can react with nucleophilic sites on your desired molecule, leading to undesired modifications.[5] Scavengers are nucleophilic reagents added to the cleavage mixture to trap these reactive species before they can cause side reactions.[4][5]

Q3: Can I reuse the 2-chlorotrityl resin after cleavage?

A3: It is generally not recommended to reuse the resin in a research or development setting. The cleavage process can leave reactive sites on the resin, and any remaining peptide fragments could contaminate subsequent syntheses. For large-scale manufacturing, regeneration protocols may be developed, but they require rigorous validation.

Q4: How do I monitor the progress of the cleavage reaction?

A4: The most effective way to monitor the cleavage is to take a small aliquot of the resin at different time points, cleave the compound, and analyze the supernatant by HPLC. This allows you to determine the optimal cleavage time for your specific product.[12]

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage from 2-Chlorotrityl Resin

This protocol is designed to test the cleavage efficiency and identify potential side products before committing to a large-scale reaction.

Materials:

  • Peptide-loaded 2-chlorotrityl resin (~20-50 mg)

  • Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS)[9]

  • Cold methyl t-butyl ether

  • Centrifuge tubes

  • HPLC system for analysis

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Add Cleavage Cocktail: Add the cleavage cocktail to the resin (approximately 1 mL for 50 mg of resin).

  • Incubation: Allow the mixture to stand at room temperature with occasional swirling for 1-2 hours.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.

  • Precipitation: Combine the filtrates and add to a centrifuge tube containing 10 times the volume of cold methyl t-butyl ether. A precipitate of your crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Drying: Wash the peptide pellet with cold ether once more, then dry the pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and MS to determine purity and identify any side products.

Data Presentation: Common Cleavage Cocktails

The choice of cleavage cocktail is critical for obtaining a high-purity product. The table below summarizes common cocktails and the function of their components.

Reagent CocktailCompositionScavenger(s)Primary Function & Use CaseReference
Standard 95% TFA, 2.5% H₂O, 2.5% TISTIS, WaterGeneral purpose, highly effective for scavenging trityl cations.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDT"Universal" cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp.[5][11]
Reagent B 88% TFA, 5% Phenol, 2% TIS, 5% H₂OPhenol, TISAn "odorless" alternative to cocktails containing thiols like EDT.[9]
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Experiment Start: Acidic Cleavage Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ExtraPeaks Unexpected HPLC/MS Peaks Problem->ExtraPeaks Yes Success Successful Cleavage: High Purity Product Problem->Success No Sol_Yield 1. Increase TFA concentration/time 2. Check scavenger efficiency (add TIS) 3. Verify synthesis integrity LowYield->Sol_Yield Sol_Peaks 1. Add/Optimize Scavengers (TIS, EDT, Phenol) 2. Use MS to identify adducts 3. Protect sensitive residues (e.g., Trp(Boc)) ExtraPeaks->Sol_Peaks Sol_Yield->Start Re-optimize & Repeat Sol_Peaks->Start Re-optimize & Repeat

Caption: A logical workflow for troubleshooting common issues during cleavage.

References

  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018, January 4). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). Retrieved February 21, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 21, 2026, from [Link]

  • Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. (n.d.). Glen Research. Retrieved February 21, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved February 21, 2026, from [Link]

  • Synthesis and reactivity of novel trityl-type protecting groups. (2022, June 13). ACG Publications. Retrieved February 21, 2026, from [Link]

  • Technical Support Information Bulletin 1027. (n.d.). Aapptec Peptides. Retrieved February 21, 2026, from [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024, September 14). Total Synthesis. Retrieved February 21, 2026, from [Link]

  • PTC-Acid Deprotection of Trityl Group. (n.d.). Retrieved February 21, 2026, from [Link]

  • solid phase peptide. (n.d.). Moodle@Units. Retrieved February 21, 2026, from [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma. Retrieved February 21, 2026, from [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]

  • Cleavage from Resin. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: Purification of (4-Chlorophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide provides troubleshooting and procedural advice for researchers encountering challenges in isolating (4-Chlorophenyl)(diphenyl)methanol from unreacted benzophenone, a common scenario following Grignard synthesis. The methodologies detailed herein are designed to ensure high purity of the final product, a critical step for any research or development professional.

Frequently Asked Questions (FAQs)

Q1: My post-Grignard reaction mixture contains both the product, (4-Chlorophenyl)(diphenyl)methanol, and a significant amount of unreacted benzophenone. What are the key physical differences I can exploit for separation?

A1: Understanding the fundamental physicochemical differences between your target molecule and the starting material is the first step in designing an effective purification strategy. The primary distinction lies in their polarity, which directly influences their solubility and interaction with chromatographic media.

The hydroxyl group (-OH) in your product, (4-Chlorophenyl)(diphenyl)methanol, makes it a moderately polar alcohol. In contrast, the carbonyl group (C=O) of benzophenone renders it less polar than the alcohol. This polarity difference is the cornerstone of a successful separation. Additionally, their distinct crystalline structures and melting points can be leveraged during recrystallization.

A summary of their key properties is presented below:

PropertyBenzophenone (Unreacted Starting Material)(4-Chlorophenyl)(diphenyl)methanol (Product)Rationale for Separation
IUPAC Name Diphenylmethanone[1](4-chlorophenyl)diphenylmethanol[2]-
Molecular Weight 182.22 g/mol [1]294.78 g/mol -
Physical Form White crystalline solid[1]Solid[3]Both are solids, making liquid-liquid extraction difficult but enabling recrystallization.
Melting Point 48.5 °C[1][4]Not explicitly found, but expected to be significantly higher than benzophenone.The difference in melting points is crucial for assessing the purity of recrystallized fractions.
Boiling Point 305.4 °C[1][4]Not available (likely decomposes)High boiling point makes distillation impractical for separation.
Key Functional Group Ketone (Carbonyl)Tertiary Alcohol (Hydroxyl)The hydroxyl group significantly increases polarity compared to the ketone.
Solubility Soluble in organic solvents (ethanol, ether, acetone, benzene); Insoluble in water.[5][6]Expected to be soluble in similar organic solvents but with different solubility profiles due to polarity.Differences in solubility in specific solvents at various temperatures are exploited in recrystallization.

This data clearly indicates that chromatographic and recrystallization methods, which exploit differences in polarity and solubility, will be the most effective purification strategies.

Q2: What is the most reliable and widely applicable method for separating benzophenone from my product on a multi-gram scale?

A2: For a robust and scalable separation, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

The principle is straightforward:

  • The more polar compound, (4-Chlorophenyl)(diphenyl)methanol, will have a stronger affinity for the polar silica gel and will therefore travel down the column more slowly.

  • The less polar compound, benzophenone, will interact less with the silica gel and will be carried down the column more quickly by the eluent.

This results in the elution of benzophenone first, followed by your pure product.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Final Steps TLC 1. Develop TLC Method Find solvent system (e.g., 10-20% EtOAc in Hexane) to achieve good separation (Rf Product < Rf Benzophenone). Slurry 2. Pack Column Prepare a slurry of silica gel in a nonpolar solvent (Hexane). TLC->Slurry Load 3. Load Sample Adsorb crude product onto a small amount of silica ('dry loading') or dissolve in minimal solvent ('wet loading'). Slurry->Load Elute_Nonpolar 4. Elute with Low Polarity Solvent Start with Hexane or low % EtOAc/Hexane. This will elute nonpolar impurities and Benzophenone. Load->Elute_Nonpolar Collect_B 5. Collect Fractions (Benzophenone) Monitor fractions using TLC to identify when benzophenone is eluting. Elute_Nonpolar->Collect_B Elute_Polar 6. Increase Solvent Polarity Gradually increase the percentage of Ethyl Acetate to elute the more polar product. Collect_B->Elute_Polar Collect_P 7. Collect Fractions (Product) Monitor fractions with TLC. Combine pure (4-Chlorophenyl)(diphenyl)methanol fractions. Elute_Polar->Collect_P Evap 8. Evaporate Solvent Use a rotary evaporator to remove the eluent from the combined pure fractions. Collect_P->Evap Yield 9. Determine Yield & Purity Obtain mass and verify purity via NMR, LC-MS, or melting point. Evap->Yield

Caption: Workflow for purifying (4-Chlorophenyl)(diphenyl)methanol via flash column chromatography.

  • TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot your crude mixture on a silica TLC plate. Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. You are looking for a system where the benzophenone spot has a retention factor (Rf) of ~0.4-0.5 and your product has an Rf of ~0.2, with clear separation between them. A 10-20% EtOAc in hexanes mixture is often a suitable starting point.[7]

  • Column Packing: Prepare a glass column with a stopcock. Fill it with a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Allow the silica to settle into a uniform, compact bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent. Using a pipette, carefully add this concentrated solution to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system determined by your TLC analysis.[7]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. As the benzophenone is less polar, it will elute from the column first.

  • Gradient Elution: Once the benzophenone has been completely eluted (as monitored by TLC), you can gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to speed up the elution of your more polar product.

  • Analysis and Pooling: Spot every few fractions on a TLC plate to identify which ones contain your pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified (4-Chlorophenyl)(diphenyl)methanol.

Q3: I prefer to avoid chromatography. Is recrystallization a viable method for removing benzophenone?

A3: Yes, recrystallization can be an effective, and often simpler, alternative to chromatography, provided a suitable solvent is identified. The goal is to find a solvent or solvent system in which the solubility of your product and benzophenone are significantly different, especially with changes in temperature.

Given that your product is more polar than benzophenone, a common strategy is to use a solvent system consisting of a polar and a non-polar solvent. A good starting point would be a mixture of an alcohol (like isopropanol or ethanol) and a hydrocarbon (like hexanes or petroleum ether).[8][9]

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal volume of a hot solvent (e.g., isopropanol). The ideal solvent will dissolve the crude mixture when hot but will cause the desired product to crystallize upon cooling, while keeping the impurity (benzophenone) dissolved.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[8]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved benzophenone.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

  • Purity Check: Assess the purity of your crystals by taking a melting point. Pure compounds have sharp melting points, whereas impure compounds melt over a broad range.

A specific technique reported for separating triphenylmethanol (a similar tertiary alcohol) from nonpolar byproducts involves washing the crude solid with petroleum ether.[10][11] Since benzophenone is soluble in nonpolar solvents like hexanes and petroleum ether[12], this "trituration" or washing step can be highly effective at removing it while leaving the more polar, less soluble alcohol product behind.

References

  • Wikipedia. Benzophenone.
  • ChemicalBook. 119-61-9 CAS MSDS (Benzophenone) Melting Point Boiling Point Density CAS Chemical Properties.
  • PubChem. Benzophenone.
  • Chegg. Question: Which solvent would be the best for recrystallization for benzophenone?
  • NOAA. BENZOPHENONE | CAMEO Chemicals.
  • PubChem. (4-Chlorophenyl)diphenylmethanol.
  • CymitQuimica. CAS 6922-89-0: (4-chlorophenyl)(diphenyl)methanol.
  • Sigma-Aldrich. (4-Chlorophenyl)diphenylmethanol | 6922-89-0.
  • Benchchem. Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone.
  • Benchchem. Technical Support Center: Synthesis of Benzophenone Hydrazone.
  • Odinity.
  • Cheméo. Chemical Properties of Benzenemethanol, 4-chloro-«alpha»-phenyl- (CAS 119-56-2).
  • Scribd.
  • SynThink Research Chemicals. (4-Chlorophenyl)diphenylmethanol | 6922-89-0.
  • Homework.Study.com. How would you separate a mixture of benzhydrol, benzophenone, and biphenyl using column...
  • National Center for Biotechnology Information.
  • EduBirdie. Lab 1 Solubility Report | Eastern Kentucky University.
  • Solubility of Things. Benzophenone.
  • PrepChem.com.
  • YouTube. Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • Google Patents.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Grignard Reaction: Synthesis of Triphenylmethanol.
  • Longchang Chemical. Why is benzophenone insoluble in water​? Is benzophenone polar or nonpolar​?
  • Benchchem. Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols.

Sources

Validation & Comparative

Comprehensive FTIR Profiling of (4-Chlorophenyl)(diphenyl)methanol: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR characterization profile for (4-Chlorophenyl)(diphenyl)methanol , a tertiary alcohol synthesized via Grignard reaction (typically 4-chlorobenzophenone + phenylmagnesium bromide or benzophenone + 4-chlorophenylmagnesium bromide).

This document is structured to serve as a comparative diagnostic tool , enabling researchers to distinguish the target compound from its metabolic precursors (ketones) and structural analogs (non-halogenated trityl alcohols).

Executive Summary

Product: (4-Chlorophenyl)(diphenyl)methanol (CAS: 119-56-2) Application: Chiral building block, antihistamine intermediate (e.g., Cetirizine derivatives). Diagnostic Goal: Validation of Grignard addition success (Carbonyl


 Hydroxyl conversion) and confirmation of para-chlorine substitution.
Experimental Protocol: Sample Preparation & Acquisition

Authoritative Note: Proper sample preparation is critical for resolving the fingerprint region (600–1500 cm⁻¹) where the C-Cl and aromatic substitution patterns reside.

Method A: Attenuated Total Reflectance (ATR) (Recommended)

  • Workflow: Solid-state analysis.

  • Step 1: Place ~5 mg of crystalline solid on the Diamond/ZnSe crystal.

  • Step 2: Apply high pressure using the anvil to ensure intimate contact (critical for minimizing air gaps that cause baseline noise).

  • Step 3: Acquire 16–32 scans at 4 cm⁻¹ resolution.

  • Advantage: Rapid, non-destructive, no KBr moisture interference.

Method B: KBr Pellet (Alternative for weak signals)

  • Workflow: Grind 1–2 mg sample with 100 mg dry KBr. Press into a translucent pellet.

  • Caveat: KBr is hygroscopic; a broad water band at ~3400 cm⁻¹ may obscure the O-H stretch of the product. Vacuum drying the KBr is mandatory.

Spectral Landscape: The "Performance" Profile

The FTIR spectrum of (4-Chlorophenyl)(diphenyl)methanol is defined by the loss of carbonyl character and the emergence of hydroxyl and C-Cl functionalities .

Table 1: Diagnostic Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
Hydroxyl (O-H) 3200–3550 Broad/MedO-H StretchPrimary Indicator. Confirms successful nucleophilic addition to the ketone. Broadness indicates H-bonding.
Aromatic C-H 3030–3080WeakC-H Stretch (sp²)Differentiates from aliphatic contaminants (which appear <3000 cm⁻¹).
Aromatic Ring 1580–1600MediumC=C Ring StretchCharacteristic "breathing" modes of the three phenyl rings.
Tertiary Alcohol 1150–1170 StrongC-O StretchConfirms the tertiary nature of the alcohol center.
Aryl Chloride 1085–1100 StrongC-Cl StretchSpecificity Marker. Distinguishes this compound from unsubstituted Triphenylmethanol.
Monosubstituted 690–710 & 730–770StrongC-H OOP BendIndicates the two unsubstituted phenyl rings.
Para-substituted 810–840 StrongC-H OOP BendFingerprint Marker. Specific to the 4-chlorophenyl ring (2 adjacent H atoms).

Note on C-Cl Stretch: The Aryl-Cl stretch often couples with ring vibrations, appearing as a strong band in the 1000–1100 cm⁻¹ region. It is a key differentiator from non-halogenated analogs.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product against its Precursor (to determine reaction completion) and its Structural Analog (to determine chemical identity).

Comparison A: Target vs. Precursor (4-Chlorobenzophenone)

Goal: Did the reaction work?

Feature(4-Chlorophenyl)(diphenyl)methanol (Product)4-Chlorobenzophenone (Precursor)Analytical Logic
Region 1 (3200-3600) Broad Band Present (O-H)Absent Appearance of O-H confirms nucleophilic attack.
Region 2 (1650-1670) Absent Strong, Sharp Band (C=O)Disappearance of the ketone C=O stretch is the primary metric for reaction completion.
Region 3 (Fingerprint) C-O stretch (~1160 cm⁻¹)No C-O stretchConfirmation of alcohol formation.
Comparison B: Target vs. Analog (Triphenylmethanol)

Goal: Is the Chlorine atom present?

Feature(4-Chlorophenyl)(diphenyl)methanolTriphenylmethanol (Analog)Analytical Logic
C-Cl Stretch Present (~1090 cm⁻¹) Absent The analog lacks the C-Cl bond, resulting in a cleaner region around 1090 cm⁻¹.
OOP Bending Mixed Pattern: 690/750 (Mono) + 820 (Para) Mono Pattern Only: 690 & 750 cm⁻¹The presence of the ~820 cm⁻¹ band confirms the para-substituted ring. Triphenylmethanol only shows monosubstituted bands.
Visualizations
Figure 1: Characterization Logic Tree

Caption: Decision logic for validating (4-Chlorophenyl)(diphenyl)methanol identity via FTIR.

FTIR_Logic Start Unknown Sample Spectrum Check_OH Check 3200-3550 cm⁻¹ (O-H Region) Start->Check_OH Check_CO Check 1650-1670 cm⁻¹ (C=O Region) Check_OH->Check_CO Broad Peak Present Check_OH->Check_CO No Peak (Dry Sample) Check_Fingerprint Check 800-850 cm⁻¹ & 1090 cm⁻¹ (Fingerprint Region) Check_CO->Check_Fingerprint Peak Absent Result_Precursor ID: 4-Chlorobenzophenone (Reaction Incomplete) Check_CO->Result_Precursor Strong Sharp Peak Present Result_Analog ID: Triphenylmethanol (Wrong Product) Check_Fingerprint->Result_Analog Peaks at 690/750 cm⁻¹ ONLY (No Para/C-Cl) Result_Target ID: (4-Chlorophenyl)(diphenyl)methanol (Target Confirmed) Check_Fingerprint->Result_Target Peaks at ~820 cm⁻¹ (Para) AND ~1090 cm⁻¹ (C-Cl)

Figure 2: Experimental Workflow

Caption: Step-by-step protocol for synthesis monitoring and final characterization.

Workflow Synth Grignard Synthesis (THF, Reflux) Quench Acid Quench (H₃O⁺) Synth->Quench Isolate Isolation (Extraction/Drying) Quench->Isolate Prep Sample Prep (ATR or KBr) Isolate->Prep Scan FTIR Acquisition (4000-400 cm⁻¹) Prep->Scan Analyze Data Analysis (Peak Picking) Scan->Analyze

References
  • NIST Mass Spectrometry Data Center. (2023). Methanone, (4-chlorophenyl)phenyl- (4-Chlorobenzophenone) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link][1][2]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Product Specification: (4-Chlorophenyl)diphenylmethanol.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of (4-Chlorophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Chlorophenyl)(diphenyl)methanol CAS: 6922-89-0 Synonyms: 4-Chlorotrityl alcohol, 4-Chloro-


-diphenylbenzenemethanol.
Core Application:  Precursor for the 4-chlorotrityl (Cl-Trt) protecting group used in solid-phase peptide synthesis (SPPS) and as a sterically hindered linker.

This guide provides a technical analysis of the UV-Vis spectral properties of (4-Chlorophenyl)(diphenyl)methanol. It focuses on the critical phenomenon of halochromism —the dramatic shift in absorption maximum (


) upon ionization from the neutral alcohol to the stable carbocation in acidic media. This property is essential for monitoring reaction progress (deprotection) and assessing purity.

Spectral Characteristics & Comparative Analysis

The UV-Vis profile of (4-Chlorophenyl)(diphenyl)methanol is state-dependent. It exists as a colorless carbinol in neutral organic solvents and as a deeply colored carbocation in acidic media.

Neutral State vs. Ionized State

In neutral solvents (e.g., Methanol, Ethanol, DCM), the molecule exhibits absorption only in the ultraviolet region due to


 transitions of the aromatic rings. Upon exposure to strong acids (TFA, H

SO

), the hydroxyl group is protonated and lost as water, generating the resonance-stabilized 4-chlorotrityl cation . This cation possesses a significantly lower HOMO-LUMO gap, shifting absorption into the visible spectrum (bathochromic shift).
Quantitative Comparison Table

The following table contrasts (4-Chlorophenyl)(diphenyl)methanol with its parent compound (Triphenylmethanol) and a more electron-rich derivative (4-Methoxytrityl alcohol) to illustrate substituent effects.

CompoundSubstituent Effect (Para)Neutral

(MeOH)
Cation

(Acidic Media)*
Visual Color (Cation)
Triphenylmethanol None (H)~259 nm410 nm, 430 nmYellow
(4-Chlorophenyl)(diphenyl)methanol Weakly Deactivating (Induction) / Weakly Donating (Resonance)~260 nm 440 - 445 nm Orange-Red
(4-Methoxyphenyl)(diphenyl)methanol Strongly Donating (Resonance)~260 nm470 - 480 nmRed-Violet

*Note: Exact values for cations depend on solvent acidity and specific acid used (e.g., 1% TFA in DCM vs. conc. H


SO

). The 4-Cl substituent typically induces a 10-15 nm bathochromic shift relative to the unsubstituted trityl cation due to resonance extension.
Mechanism of Shift (Electronic Theory)

The chlorine atom at the para position exerts two opposing effects:

  • Inductive Withdrawal (-I): Destabilizes the carbocation, theoretically shifting absorption to higher energy (blue shift).

  • Resonance Donation (+R): The lone pairs on Chlorine can donate into the

    
    -system, extending the conjugation length.
    

In the excited state of the trityl cation, the Resonance Effect (+R) dominates the optical properties, resulting in a net bathochromic shift (red shift) compared to the unsubstituted triphenylmethyl cation. This explains why the 4-chloro derivative absorbs at a slightly longer wavelength (~440 nm) than the parent trityl cation (~430 nm).

Experimental Protocol: UV-Vis Characterization

Objective: To determine the


 of the 4-chlorotrityl cation for validation of resin loading or deprotection kinetics.
Reagents & Equipment[1]
  • Analyte: (4-Chlorophenyl)(diphenyl)methanol (High Purity >98%).

  • Solvent A (Neutral): Methanol (HPLC Grade).

  • Solvent B (Acidic): 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or conc. Sulfuric Acid (for halochromism demonstration).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–800 nm).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Blank Preparation:

    • Fill one cuvette with Solvent A (Reference 1).

    • Fill a second cuvette with Solvent B (Reference 2).

    • Perform baseline correction for both solvents.

  • Stock Solution Preparation:

    • Dissolve 10 mg of (4-Chlorophenyl)(diphenyl)methanol in 10 mL of Methanol.

    • Concentration

      
       1 mg/mL (3.4 mM).
      
  • Neutral Scan:

    • Dilute 100

      
      L of Stock into 3 mL of Methanol.
      
    • Scan from 200 to 400 nm.

    • Expectation: Peaks around 250-260 nm. No absorption >300 nm.

  • Cation Generation (Acidic Scan):

    • Dilute 100

      
      L of Stock into 3 mL of Solvent B  (Acidic DCM).
      
    • Wait 60 seconds for ionization equilibrium.

    • Scan from 300 to 600 nm.

    • Expectation: Strong peak appearing at 440 ± 5 nm .

Workflow Visualization

ExperimentalWorkflow Stock Stock Solution (1 mg/mL in MeOH) Aliquot1 Aliquot (100 µL) Stock->Aliquot1 Aliquot2 Aliquot (100 µL) Stock->Aliquot2 NeutralPath Dilute in MeOH Aliquot1->NeutralPath AcidicPath Dilute in 2% TFA/DCM Aliquot2->AcidicPath MeasureNeutral Measure UV (200-400 nm) Result: λmax ~260 nm NeutralPath->MeasureNeutral MeasureAcidic Measure Vis (300-600 nm) Result: λmax ~440 nm AcidicPath->MeasureAcidic

Figure 1: Experimental workflow for differential UV-Vis analysis of (4-Chlorophenyl)(diphenyl)methanol.

Mechanistic Pathway: Ionization & Halochromism

The utility of this compound in drug development (specifically in peptide synthesis) relies on the stability of the carbocation generated during acid deprotection.

IonizationPathway cluster_resonance Electronic Effect Alcohol (4-Cl-Ph)(Ph)2-C-OH (Colorless, sp3) Intermediate Oxonium Ion (Ph)2(Cl-Ph)C-OH2+ Alcohol->Intermediate + H+ (Fast) Acid H+ (Acid) Acid->Intermediate Carbocation Trityl Cation [(4-Cl-Ph)(Ph)2-C]+ (Orange/Red, sp2) Intermediate->Carbocation - H2O (Rate Limiting) Resonance Cl Lone Pair Donation (+R) Stabilizes Cation & Red-shifts λmax Resonance->Carbocation

Figure 2: Acid-catalyzed ionization pathway generating the chromophoric carbocation.

References

  • Lavrushin, V. F., & Verkhovod, N. N. (1957).[1] Halochromism of phenyl- and cyclohexylcarbinols. Doklady Akademii Nauk SSSR. (Fundamental study on trityl alcohol halochromism).

  • NIST Chemistry WebBook. Triphenylmethanol UV/Visible Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research.
  • Gomberg, M. (1900). An Instance of Trivalent Carbon: Triphenylmethyl. Journal of the American Chemical Society.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Chlorophenyl)(diphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested safety and handling protocols for (4-Chlorophenyl)(diphenyl)methanol (CAS No: 6922-89-0). As a research chemical, its toxicological properties may not be fully elucidated, demanding a cautious and proactive approach to safety. This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers with a deep, actionable understanding of safe laboratory practices.

Hazard Assessment: Understanding the Risks

(4-Chlorophenyl)(diphenyl)methanol is a solid compound that presents several key hazards primarily associated with direct contact and inhalation of its dust.[1] Understanding these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3]

The assigned GHS pictogram is the GHS07 "Exclamation Mark," and the signal word is "Warning". The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, all safety protocols are designed to create effective barriers against these entry points.

Core Protective Measures: A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and personal protective equipment. This multi-layered approach provides redundant safeguards against accidental exposure.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid (4-Chlorophenyl)(diphenyl)methanol and its solutions must be conducted within a certified chemical fume hood. [2][5]

  • Causality: A fume hood is the most critical piece of safety equipment because it addresses the most significant risk: the inhalation of fine, airborne dust particles or aerosols.[1][6] It provides constant airflow to capture and exhaust contaminants away from the operator's breathing zone, offering a level of protection that no respirator alone can match for routine work.

Personal Protective Equipment (PPE) Arsenal

The following PPE is mandatory for all personnel handling the compound.

  • Eye and Face Protection:

    • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards at all times.[1][6]

    • Enhanced Protection: For operations with a heightened risk of splashing (e.g., transferring solutions, cleaning up spills), a full-face shield must be worn in addition to safety goggles.[5]

  • Skin and Body Protection:

    • Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[5] This protects against incidental contact and contamination of personal clothing.

    • Gloves: Nitrile gloves are recommended for their chemical resistance.[5][7] Always inspect gloves for tears or degradation before use. For tasks involving prolonged contact or immersion, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste, and hands should be washed thoroughly with soap and water after removal.[2][6]

  • Respiratory Protection:

    • Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.[4][5]

    • Non-Standard Conditions: In the event of a significant spill, a fume hood failure, or if work must be performed outside of a hood, a NIOSH-approved respirator with a particulate filter (Type N95 or higher) or an organic vapor cartridge is necessary.[1][5][8]

PPE Summary by Task

For rapid reference, the following table outlines the required PPE for common laboratory tasks involving (4-Chlorophenyl)(diphenyl)methanol.

TaskEngineering ControlEye/Face ProtectionGlovesBody ProtectionRespiratory Protection
Receiving/Unpacking Well-ventilated areaSafety GogglesNitrile GlovesLab CoatNot required
Weighing Solid Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required within hood
Preparing Solutions Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab CoatNot required within hood
Minor Spill Cleanup Chemical Fume HoodSafety Goggles & Face ShieldNitrile Gloves (Double)Lab CoatRequired if outside hood
Major Spill Response N/A (Evacuate)Full-face RespiratorHeavy-duty Nitrile GlovesChemical-resistant SuitNIOSH-approved Respirator

Operational Blueprint: Protocol for Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely weighing the solid compound and preparing a stock solution. This self-validating workflow ensures safety checks are integrated at every stage.

  • Preparation: a. Verify that the chemical fume hood has a current certification and is functioning correctly. b. Ensure an eyewash station and safety shower are accessible.[1] c. Assemble all necessary materials: glassware, spatula, solvent, and a labeled waste container.[5]

  • Donning PPE: a. Put on a lab coat, ensuring it is fully buttoned. b. Don safety goggles. c. Wash and dry hands, then don nitrile gloves.

  • Chemical Handling (Inside Fume Hood): a. Place a tared weigh boat on an analytical balance inside the fume hood. b. Carefully transfer the desired amount of (4-Chlorophenyl)(diphenyl)methanol from the stock container to the weigh boat, minimizing dust generation.[1] c. Securely close the stock container. d. Transfer the weighed solid into the designated flask for dissolution. e. Add the solvent slowly to avoid splashing.

  • Cleanup and Doffing PPE: a. Decontaminate the spatula and any affected surfaces within the fume hood. b. Place the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.[5] c. Remove gloves and dispose of them in the hazardous waste container. d. Wash hands thoroughly with soap and water. e. Remove lab coat and goggles.

Contingency and Disposal Plan

Preparedness for accidents and a clear disposal pathway are critical components of laboratory safety.

Spill Response
  • Minor Spill (<1 g):

    • Alert personnel in the immediate vicinity.[5]

    • Wearing appropriate PPE (double gloves, goggles, face shield, lab coat), contain the spill with an inert absorbent material like vermiculite or sand.[5]

    • Carefully scoop the material into a labeled, sealable hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[5]

  • Major Spill (>1 g):

    • Evacuate the immediate area immediately.[5]

    • Alert the laboratory supervisor and your institution's emergency response team.

    • Restrict access to the spill area.[5]

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.

Waste Disposal
  • Chemical Waste: All unused or waste (4-Chlorophenyl)(diphenyl)methanol, including solutions, must be collected in a designated hazardous waste container. The container must be properly labeled and compatible with the chemical.[3][5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, absorbent pads, and contaminated labware, must be disposed of as solid hazardous waste.[5]

  • Compliance: Adhere strictly to your institution's and local regulations for chemical waste disposal. Do not pour this chemical or its solutions down the drain. [5]

Visual Workflow: Safe Handling of (4-Chlorophenyl)(diphenyl)methanol

The following diagram outlines the decision-making process and logical flow for safely managing this chemical from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Obtain & Review SDS prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_eng Verify Fume Hood & Safety Showers prep_ppe->prep_eng handle_don Don PPE prep_eng->handle_don handle_weigh Weigh & Transfer Solid handle_don->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp clean_decon Decontaminate Workspace & Equipment handle_exp->clean_decon em_spill Spill Occurs handle_exp->em_spill clean_seg Segregate & Label Hazardous Waste clean_decon->clean_seg clean_dispose Dispose via Institutional Protocol clean_seg->clean_dispose clean_doff Doff PPE & Wash Hands clean_dispose->clean_doff em_minor Follow Minor Spill Protocol em_spill->em_minor Minor Spill em_major Evacuate & Alert Emergency Team em_spill->em_major Major Spill

Caption: Workflow for Safe Handling of (4-Chlorophenyl)(diphenyl)methanol.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chlorobenzhydrol, 98%. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for 4-klorofenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)diphenylmethanol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.